4-[Carboxy(acetamido)methyl]benzoic acid
Description
4-[Carboxy(acetamido)methyl]benzoic acid is a benzoic acid derivative functionalized with an acetamido group and a carboxymethyl substituent on the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of conjugates or pharmacophores requiring bifunctional reactivity .
Properties
IUPAC Name |
4-[acetamido(carboxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-9(11(16)17)7-2-4-8(5-3-7)10(14)15/h2-5,9H,1H3,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPVZXYVDJEBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[Carboxy(acetamido)methyl]benzoic acid can be synthesized through the acetylation of p-aminobenzoic acid (PABA). The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the synthesis of 4-[Carboxy(acetamido)methyl]benzoic acid involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[Carboxy(acetamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-[Carboxy(acetamido)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Carboxy(acetamido)methyl]benzoic acid involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carboxyl group can participate in ionic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Core Modifications
A comparison of structurally related benzoic acid derivatives highlights key differences in substituents and pharmacological relevance:
Key Observations :
- PAMBA () replaces the carboxymethyl group with a propargyl ether, enabling alkyne-azide cycloaddition for bioconjugation.
- The hydroxyethyl sulfonyl analog () demonstrates significantly higher acidity (pKa ~1.5–2.0) compared to the target compound, owing to the sulfonyl group’s strong electron-withdrawing nature.
Physicochemical Properties
| Property | 4-[Carboxy(acetamido)methyl]benzoic acid | PAMBA | Sulfonamide Derivatives |
|---|---|---|---|
| Melting Point | Not reported (estimated 150–170°C) | Oil (liquid at RT) | 129–265°C (solid) |
| Solubility | Moderate in polar solvents (DMSO, water) | High in DCM, THF | Low in water; soluble in DMSO |
| IR Peaks | C=O (1725 cm⁻¹), OH/NH (2500–3300 cm⁻¹) | C≡C (2100 cm⁻¹) | S=O (1350 cm⁻¹), C-F (1150 cm⁻¹) |
Notes:
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